Lysine acetylsalicylate

Übersicht

Beschreibung

Lysine acetylsalicylate, also known as aspirin DL-lysine or lysine aspirin, is a more soluble form of acetylsalicylic acid (aspirin). It is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, antithrombotic, and antipyretic properties .

Synthesis Analysis

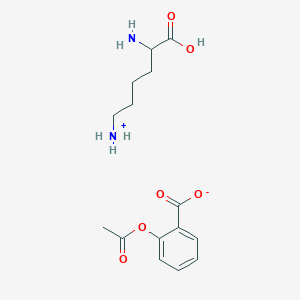

Lysine acetylsalicylate is considered a prodrug, requiring it to be metabolized before displaying its therapeutic properties. After administration, lysine acetylsalicylate is hydrolyzed, separating into lysine and acetylsalicylate compounds . Most bacteria carry genes predicted to encode the lysine acetyltransferases and lysine deacetylases that add and remove acetylations, respectively .Molecular Structure Analysis

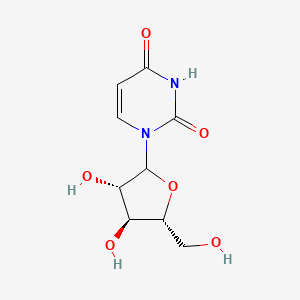

The molecular formula of Lysine acetylsalicylate is C15H22N2O6 . It has a molecular weight of 326.35 .Chemical Reactions Analysis

Lysine acetylsalicylate can cause adverse reactions in some cases. For example, a 9-month-old girl developed metabolic acidosis, glycosuria, ketonuria, ketonaemia, acute respiratory distress syndrome, hyperglycaemia, and respiratory alkalosis following lysine acetylsalicylate intoxication due to a medication error .Physical And Chemical Properties Analysis

The molecular formula of Lysine acetylsalicylate is C15H22N2O6, and its molecular weight is 326.34 .Wissenschaftliche Forschungsanwendungen

Antiviral Potential

Lysine acetylsalicylate has been demonstrated to have antiviral potential towards human coronaviruses . In a study, the effects of D,L-lysine-acetylsalicylate + glycine (LASAG) on SARS-CoV-2 infection were investigated in vitro . The data indicated an inhibitory effect of LASAG on SARS-CoV-2 replication .

Anti-inflammatory Properties

LASAG is widely recognized to have anti-inflammatory properties . It has been shown to reduce the expression of pro-inflammatory cytokines during SARS-CoV-2 infections .

Anti-thrombotic Properties

Lysine acetylsalicylate also has anti-thrombotic properties . It has been shown to reduce the expression of coagulation factors during SARS-CoV-2 infections .

Prevention of Blood Clots

This drug inhibits platelet aggregation and is used in the prevention of blood clots .

Stroke Prevention

Lysine acetylsalicylate is also used in the prevention of stroke .

Prevention of Myocardial Infarction

It is used in the prevention of myocardial infarction (MI) .

Additive Effect with Remdesivir

Remarkably, the combination of LASAG and the antiviral acting drug remdesivir showed an additive effect on SARS-CoV-2 replication in vitro .

Nasal Pharmacotherapy

The nose provides an accessible, fast route for local treatment of nose and sinus diseases. Lysine acetylsalicylate can be used for nasal pharmacotherapy, providing a rapid route to the central nervous system .

Wirkmechanismus

Target of Action

Lysine acetylsalicylate, also known as aspirin DL-lysine or lysine aspirin, primarily targets the Cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for catalyzing the conversion of arachidonic acid to prostaglandins, which are used as precursors for other substances, particularly thromboxane A2 .

Mode of Action

Lysine acetylsalicylate is considered a prodrug , requiring it to be metabolized before displaying its therapeutic properties . After administration, lysine acetylsalicylate is hydrolyzed, separating into lysine and acetylsalicylate compounds . Acetylsalicylate compounds act as inhibitors of COX-1 and COX-2 enzyme activity, enabling the drug to display its antiplatelet and anti-inflammatory properties .

Biochemical Pathways

The inhibition of COX enzymes by acetylsalicylate compounds leads to a decrease in the production of prostaglandins and thromboxane A2 . Thromboxane A2 is a potent platelet activator, inducing changes in platelets that ultimately promote aggregation and the formation of clots . Prostaglandins are also important mediators of the inflammatory response, with high levels of prostaglandins being seen in inflamed tissues .

Pharmacokinetics

Lysine acetylsalicylate was developed for intravenous administration in acute pain management, enabling faster onset of action compared to oral aspirin . Aspirin is rapidly hydrolyzed into inactive acetate and salicylate by aspirin “esterases,” preferentially in the intestinal epithelium, liver, and blood . The half-life of unmetabolized aspirin in blood is 20–30 min .

Result of Action

The inhibition of COX enzymes by acetylsalicylate compounds leads to a decrease in the production of prostaglandins and thromboxane A2 . This results in reduced inflammation, pain, and fever, as well as decreased platelet aggregation . In addition, blockade of COX-1 increases activation of the leukotriene pathway, resulting in the release of cysteinyl leukotrienes which are potent bronchoconstrictors .

Action Environment

Lysine acetylsalicylate exists as a white, crystalline substance displaying weakly acidic properties . It is generally unstable in a basic medium, readily undergoing a multi-step hydrolysis reaction that is catalyzed by the presence of negatively charged hydroxide ions . Therefore, the pH of the environment can influence the stability and efficacy of lysine acetylsalicylate.

Safety and Hazards

Lysine acetylsalicylate can cause adverse effects such as nausea, stomachache, and diarrhea . In more serious cases, it can cause peptic ulcers, gastric bleeding, exacerbate asthma, and due to its antithrombotic properties, patients using lysine acetylsalicylate have an increased risk of bleeding especially for patients on blood thinning medications .

Zukünftige Richtungen

Lysine acetylsalicylate was developed for intravenous administration in acute pain management, enabling faster onset of action compared to oral aspirin . The nose provides an accessible, fast route for local treatment of nose and sinus diseases, with lower doses than are necessary systemically and few adverse effects . This suggests potential future directions for the use of lysine acetylsalicylate in different administration routes.

Eigenschaften

IUPAC Name |

2-acetyloxybenzoate;(5-amino-5-carboxypentyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBCTCGUOQYZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].C(CC[NH3+])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lysine acetylsalicylate | |

CAS RN |

62952-06-1 | |

| Record name | Aspisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62952-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspirin DL-lysine [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062952061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

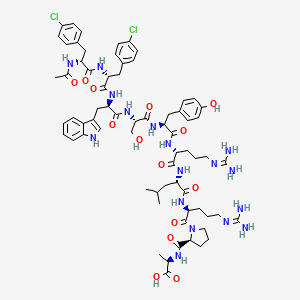

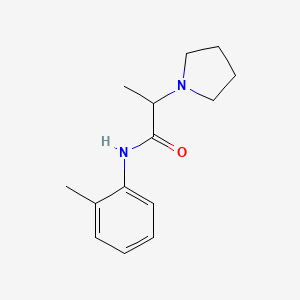

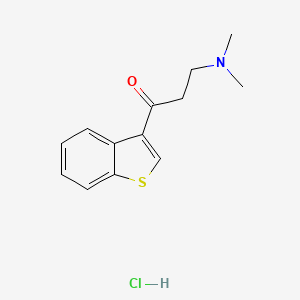

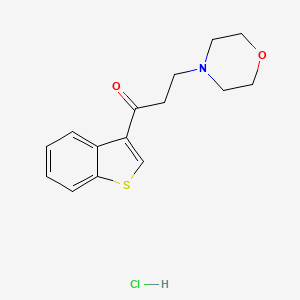

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)

![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)

![2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B1667585.png)